3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Overview
Description
3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H11BrClFO and its molecular weight is 341.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Nucleophilic Substitutions and Chroman Synthesis
One application involves the cyclization of related compounds to chroman through intramolecular nucleophilic substitutions, highlighting their potential in synthesizing complex organic structures. For instance, "3-(o-Fluorophenyl)propan-1-ol" can be readily cyclised to chroman either through chromium tricarbonyl complexes or by the action of rhodium(III) cations, demonstrating the utility of these compounds in organic synthesis and the preparation of chromans (Houghton, Voyle, & Price, 1980).
Carbon-Fluorine Bond Formation
Furthermore, these compounds are used in studies on carbon-fluorine bond formation, exemplified by the reaction of "1,3-diphenylallyl bromide" with a fluoro complex of ruthenium(II) to yield fluorinated products. This highlights their role in facilitating halide exchange reactions and contributing to the development of novel fluorination methods (Barthazy et al., 1999).
Asymmetric Synthesis of Chiral Intermediates
The compound "3-Chloro-1-phenyl-1-propanol" has been used as a chiral intermediate in the synthesis of antidepressant drugs. This underscores the compound's importance in the asymmetric synthesis and the production of pharmacologically active molecules (Choi et al., 2010).
Structural Characterization and Spectroscopic Analysis
Research on similar bromo- and chloro-substituted compounds includes detailed structural characterization using spectroscopic techniques and density functional theory. Such studies provide insight into the molecular structure, electronic properties, and potential applications of these compounds in materials science and molecular engineering (Bhumannavar, 2021).
Nonlinear Optical Properties
Compounds with bromo- and chloro-substituents have been studied for their nonlinear optical properties, indicating their potential in the development of materials for photonics and optoelectronics. For example, research on chalcone derivatives, including "3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one," demonstrates significant interest in exploring their electronic and optical characteristics for technological applications (Najiya et al., 2014).
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUPZLKYSDZDAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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